REACTION_CXSMILES
|
COC1C=C[C:6]([C:9]([CH3:15])([CH3:14])[C:10]([F:13])([F:12])[F:11])=CC=1.I([O-])(=O)(=O)=[O:17].[Na+].C(Cl)(Cl)(Cl)Cl.CC#N.[OH2:30]>O.[Ru](Cl)(Cl)Cl>[F:13][C:10]([F:11])([F:12])[C:9]([CH3:15])([CH3:14])[C:6]([OH:17])=[O:30] |f:1.2,3.4.5,6.7|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(C(F)(F)F)(C)C
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Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
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I(=O)(=O)(=O)[O-].[Na+]
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Name
|
CCl4 CH3CN H2O
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl.CC#N.O
|
Name
|
|
Quantity
|
0.517 g
|
Type
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catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
ans was stirred for 0.5 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred vigorously, via a mechanical stirrer, overnight
|
Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
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The solids were filtered off
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Type
|
WASH
|
Details
|
washed with 100 ml of DCM, 100 ml of H2O
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
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EXTRACTION
|
Details
|
the aq. layer was extracted with 130 ml of DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 ml of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |